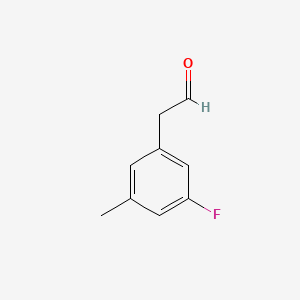
((5-Methylthiophen-2-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((5-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. The compound this compound has the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . It is used primarily in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of ((5-Methylthiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
((5-Methylthiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
((5-Methylthiophen-2-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of ((5-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
((5-Methylthiophen-2-yl)methyl)hydrazine can be compared with other thiophene derivatives and hydrazine compounds:
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share a similar thiophene ring structure but differ in their functional groups.
Hydrazine Compounds: Hydrazine and its derivatives, such as phenylhydrazine and methylhydrazine, have similar hydrazine functional groups but differ in their substituents.
The uniqueness of this compound lies in its combination of the thiophene ring and the hydrazine functional group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
887592-30-5 |
|---|---|
Molekularformel |
C6H10N2S |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
(5-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI-Schlüssel |
RFKQIUGRQNLNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


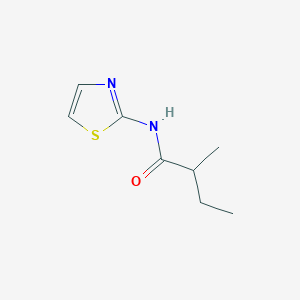
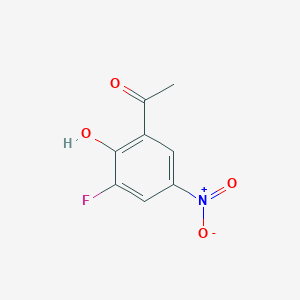
![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)

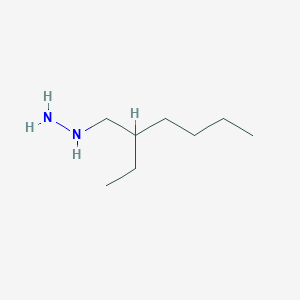
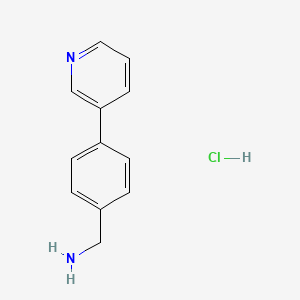
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
![4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147382.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
